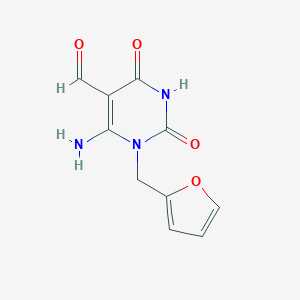

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” is a compound with the molecular formula C9H9N3O3 . It is also known as FapydG, a modified form of DNA damage that can lead to mutations and cellular dysfunction.

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, the Hantzsch reaction with 6-aminouracil has been used to synthesize novel tetrakis (6-aminouracil-5-yl)methanes . Another method involves the multicomponent coupling of p-bromophenol with 2-benzimidazolethiols, malononitrile, and substituted aldehydes .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an amino group at the 6-position and a furan ring attached to the 1-position . The molecular weight is 207.186 Da .Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.186 Da and a monoisotopic mass of 207.064392 Da . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 50.2±0.3 cm3, and a molar volume of 146.5±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and characterization of compounds within the tetrahydropyrimidine family often reveal unique structural conformations stabilized by supramolecular interactions. For example, a study by Portalone and Colapietro (2007) demonstrated an unusual syn conformation of 5-formyluracil, a structurally similar compound, highlighting the role of hydrogen bonding in stabilizing these configurations Portalone & Colapietro, 2007.

Chemical Reactivity and Applications

- Tetrahydropyrimidine derivatives are explored for their reactivity and potential in synthesizing more complex molecules. For instance, derivatives have been synthesized as potent inhibitors of HIV-1 reverse transcriptase, illustrating the utility of these compounds in developing antiviral agents Petersen, Pedersen, & Nielsen, 2001.

- The structural diversity of tetrahydropyrimidines enables their use in synthesizing novel heterocyclic compounds. Baruah et al. (1996) discussed the synthesis of pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines, showcasing the versatility of tetrahydropyrimidine derivatives in creating new chemical entities with potential pharmacological activities Baruah, Prajapati, Sandhu, & Ghosh, 1996.

Potential Medicinal Applications

- The manipulation of tetrahydropyrimidine derivatives has been key in the development of new therapeutic agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from these derivatives demonstrated significant antiprotozoal activity, highlighting the compound's potential in treating infectious diseases Ismail et al., 2004.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Propriétés

IUPAC Name |

6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBVSNDSEGLPJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)